molecular formula C11H14ClFN2O2 B1448122 [3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1187947-35-8

[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride

Cat. No.: B1448122
CAS No.: 1187947-35-8
M. Wt: 260.69 g/mol
InChI Key: KJBJKABXYMUZLZ-UHFFFAOYSA-N
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Description

“[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1187947-35-8 . It has a molecular weight of 260.7 . The IUPAC name for this compound is (3-(3-fluoro-4-methoxyphenyl)-2,5-dihydroisoxazol-5-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13FN2O2.ClH/c1-15-11-3-2-7(4-9(11)12)10-5-8(6-13)16-14-10;/h2-5,8,14H,6,13H2,1H3;1H . This code provides a unique representation of the molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The country of origin is UA .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

The compound has been identified as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist with potential applications in clinical treatments for conditions like emesis and depression. Its water solubility (>100 mg/mL) makes it suitable for both intravenous and oral administration. The research highlights its efficacy in pre-clinical tests related to these conditions (Harrison et al., 2001).

Antibacterial and Antifungal Activity

Several research studies have synthesized derivatives of [3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride and tested their biological activities. These derivatives have shown promising antibacterial activities against various bacterial strains like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and antifungal activity against Candida albicans. The studies highlight the potential of these compounds to be developed into antibacterial agents, with some derivatives showing excellent antibacterial activity and moderate cytotoxicity against certain cell lines (Arutyunyan et al., 2017), (Mehta, 2016), (Shingare et al., 2017).

Herbicidal Activities

Compounds with the structure of this compound have been designed and synthesized to act as Protox inhibitors, making them potential candidates for herbicides. These compounds, especially the cyclic imide-type triazolinones, have displayed significant herbicidal activities, making them suitable for use in the control of broadleaf weeds in rice fields (Luo et al., 2008).

Cancer Treatment

Novel derivatives of this compound have been synthesized and tested for their anticancer activities. The studies indicate that these compounds, specifically the 1,2,4-triazolo[4,3-a]-quinoline derivatives, have structural requirements that make them potential candidates for cancer treatment. They have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, which points to their potential use in cancer therapy (Reddy et al., 2015).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory system irritation respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2.ClH/c1-15-11-3-2-7(4-9(11)12)10-5-8(6-13)16-14-10;/h2-4,8H,5-6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBJKABXYMUZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(C2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187947-35-8
Record name [3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
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[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
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[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
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[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
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[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
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[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride

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